molecular formula C15H15N5 B11786045 6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11786045
M. Wt: 265.31 g/mol
InChI Key: BKAVLNSWHLRTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is an organic compound belonging to the class of phenylpyridazines. This compound contains a pyridazine ring substituted by a phenyl group and is known for its diverse pharmacological activities

Preparation Methods

The synthesis of 6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which allow it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-phenyl-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H15N5/c1-2-4-11(5-3-1)13-6-7-14-17-18-15(20(14)19-13)12-8-9-16-10-12/h1-7,12,16H,8-10H2

InChI Key

BKAVLNSWHLRTMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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